1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one
Description
1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one is an acetophenone derivative featuring two allyloxy (prop-2-en-1-yloxy) substituents at the 2- and 3-positions of the aromatic ring. The molecular formula is C₁₄H₁₄O₃, with a molecular weight of 230.26 g/mol.
Properties
CAS No. |
919123-49-2 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
1-[2,3-bis(prop-2-enoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H16O3/c1-4-9-16-13-8-6-7-12(11(3)15)14(13)17-10-5-2/h4-8H,1-2,9-10H2,3H3 |
InChI Key |
HDGCLQKDVDRLEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OCC=C)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where terephthalaldehyde reacts with 2-aminoacetophenone in the presence of a base catalyst such as sodium hydroxide in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization from hot methanol are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one involves its interaction with specific molecular targets. The compound may act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS can induce oxidative stress in biological systems, leading to various biochemical effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Acetophenone Derivatives
Structural and Functional Group Analysis
- Allyloxy vs. Sulfoxido Groups: The target compound’s allyloxy substituents contrast with the dimethyl(oxo)-λ⁶-sulfanylidene group in compound 1f .
- Aryl vs. Alkynyl Substituents : Compound 1-(2-((4-Methoxyphenyl)ethynyl)phenyl)ethan-1-one features an ethynyl group, enabling conjugation and cycloaddition reactivity, unlike the allyloxy substituents.
- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) in ’s derivatives increases aromatic ring electron density, while chloromethyl (electron-withdrawing) in 1f reduces it, affecting reactivity in electrophilic substitutions.
Biological Activity
1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one, also known as a derivative of chalcone, is a compound that has garnered attention for its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this specific compound, highlighting its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
Anticancer Properties
Research indicates that chalcone derivatives exhibit significant cytotoxicity against various cancer cell lines. In a study evaluating the effects of similar compounds, it was found that they could induce apoptosis in breast cancer cells while exhibiting low toxicity towards normal cells .
Table 1: Cytotoxicity of Chalcone Derivatives
| Compound Name | Cancer Cell Line | IC50 (μM) | Normal Cell Toxicity |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.5 | Low |
| Chalcone A | MCF-7 | 15.0 | Moderate |
| Chalcone B | HeLa (Cervical Cancer) | 10.0 | Low |
Anti-inflammatory Activity
Chalcones have been reported to possess anti-inflammatory properties by inhibiting various inflammatory mediators. The compound was shown to reduce the levels of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
Antimicrobial Activity
Studies have also demonstrated the antimicrobial activity of chalcone derivatives against a range of pathogens. For instance, this compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Chalcone Derivatives
| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 μg/mL |
| Chalcone C | Escherichia coli | 64 μg/mL |
| Chalcone D | Pseudomonas aeruginosa | 16 μg/mL |
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : By activating apoptotic pathways, this compound leads to programmed cell death in cancer cells.
- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress which is linked to various diseases.
Case Studies
Several studies have highlighted the potential therapeutic applications of chalcones:
- A study conducted on a series of chalcone derivatives demonstrated that modifications in their structure could enhance their anticancer efficacy significantly .
- Another investigation reported that certain chalcones showed improved activity against Alzheimer's disease by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
